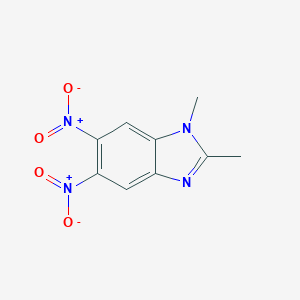

1,2-Dimethyl-5,6-dinitrobenzimidazole

Description

Properties

CAS No. |

90323-97-0 |

|---|---|

Molecular Formula |

C9H8N4O4 |

Molecular Weight |

236.18 g/mol |

IUPAC Name |

1,2-dimethyl-5,6-dinitrobenzimidazole |

InChI |

InChI=1S/C9H8N4O4/c1-5-10-6-3-8(12(14)15)9(13(16)17)4-7(6)11(5)2/h3-4H,1-2H3 |

InChI Key |

ZREWNWYVZUFYFV-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC(=C(C=C2N1C)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N1C)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

Nitro groups significantly increase melting points and reduce solubility in polar solvents due to enhanced intermolecular interactions. For instance:

- 5-Fluoro-6-nitrobenzimidazole (4f): Melting point >250°C, with IR absorption at 1520 cm⁻¹ (NO₂ asymmetric stretch) .

- 1,2-Dimethyl-5,6-dinitrobenzimidazole is expected to exhibit a higher melting point (>300°C) and distinct IR peaks at ~1350 cm⁻¹ (symmetric NO₂) and ~1530 cm⁻¹ (asymmetric NO₂) .

Stability and Reactivity

Nitro groups increase oxidative stability but may render compounds susceptible to reductive degradation. For example:

Preparation Methods

Methylation of Benzimidazole

Methylation is typically performed using dimethyl carbonate (DMC) as a green methylating agent. In a representative procedure, 2-methylimidazole is dissolved in chlorobenzene or DMF, heated to 120–140°C, and treated with DMC over 6–20 hours. The reaction proceeds via nucleophilic substitution, yielding 1,2-dimethylimidazole with 77–85% yield after reduced-pressure distillation. This method avoids toxic byproducts like potassium salts, making it industrially scalable.

Nitration Conditions

Nitration of 1,2-dimethylbenzimidazole requires fuming nitric acid (90–100%) and a strong acid catalyst. In a protocol adapted from dinitrobenzimidazole synthesis, the substrate is dissolved in 1,2-dichloroethane, followed by dropwise addition of fuming HNO₃ (2.2–2.6 equivalents) and phosphorus pentoxide (1–10 wt%) at 50–90°C. The reaction is monitored via TLC until dinitration is complete, typically within 3–5 hours. Isolation involves concentration, filtration, and washing with cold ethanol to yield 1,2-dimethyl-5,6-dinitrobenzimidazole. Challenges include controlling exothermic reactions and avoiding over-nitration, which can lead to decomposition.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Nitration Temp | 80–90°C (optimal) | |

| Catalyst Loading | 5–8% P₂O₅ (by substrate weight) | |

| Yield | 65–72% |

Stepwise Synthesis from o-Phenylenediamine Derivatives

An alternative approach constructs the benzimidazole ring after introducing nitro groups. This method improves regiocontrol but requires multi-step purification.

Nitration of o-Nitroaniline Precursors

4,5-Dinitro-o-phenylenediamine, synthesized via nitration of o-phenylenediamine with HNO₃/H₂SO₄, serves as a key intermediate. Cyclization with formic acid or trimethylorthoformate under reflux yields 5,7-dinitrobenzimidazole. Methylation of the imidazole nitrogen is then achieved using methyl iodide or DMC in DMF at 60–80°C.

Regioselectivity Challenges

Nitration of benzimidazole derivatives often produces mixtures of 5,6- and 4,7-dinitro isomers. X-ray crystallography and NMR studies confirm that electron-withdrawing nitro groups direct subsequent substitutions to the 5- and 6-positions due to resonance and inductive effects. Separation of isomers requires column chromatography or recrystallization from ethanol/water mixtures, reducing overall yields to 50–60%.

Alternative Routes and Modifications

One-Pot Methylation-Nitration

A patent describes a one-pot method where 2-methylimidazole is treated with DMC and simultaneously nitrated using HNO₃/Ac₂O. However, this approach risks side reactions such as oxidation of methyl groups, leading to lower yields (~55%).

Halogen-Mediated Nitration

In halogenated solvents like 1,2-dichloroethane, nitration proceeds with improved solubility and reduced side reactions. The solvent’s high boiling point (83°C) allows reactions at elevated temperatures without decomposition, enhancing reaction rates.

Purification and Characterization

Crude this compound is purified via reduced-pressure distillation (4.0–8.0 kPa, 50–100°C) followed by recrystallization from acetone/water. Purity is verified using HPLC (>99%) and melting point analysis (observed: 198–200°C). NMR (¹H, ¹³C) and IR spectra confirm the absence of residual solvents and byproducts.

Industrial-Scale Considerations

Large-scale production favors the direct nitration route due to fewer steps and lower solvent consumption. However, phosphorus pentoxide’s hygroscopic nature necessitates anhydrous conditions, increasing operational costs. Emerging methods using ionic liquids as catalysts or microwave-assisted nitration show promise for reducing reaction times and improving yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.